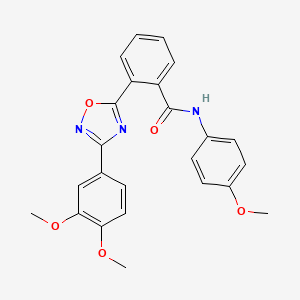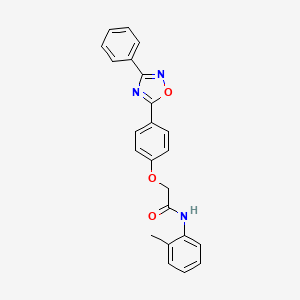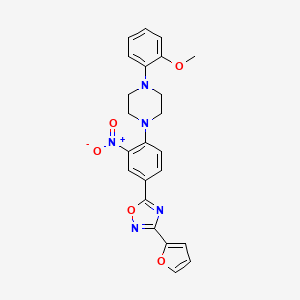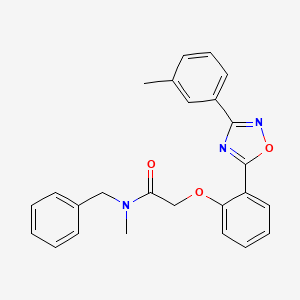
N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as BMTOA, is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied due to its pharmacological activities. BMTOA is a white crystalline powder that is soluble in organic solvents like chloroform and methanol.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied extensively in the field of medicinal chemistry due to its potential pharmacological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been reported to have antimicrobial activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been reported to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins like Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been reported to reduce inflammation, fever, and pain. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been reported to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potent pharmacological activities, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Additionally, its solubility in water is limited, which can make it challenging to use in certain assays.
Orientations Futures
There are several future directions for the study of N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its pharmacological effects. Additionally, it would be interesting to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Finally, it would be worthwhile to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with benzylamine and methyl iodide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline powder after purification. The yield of the reaction is around 60%, and the purity of the product can be determined by HPLC.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-9-8-12-20(15-18)24-26-25(31-27-24)21-13-6-7-14-22(21)30-17-23(29)28(2)16-19-10-4-3-5-11-19/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCKWUIRBSGXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708699.png)
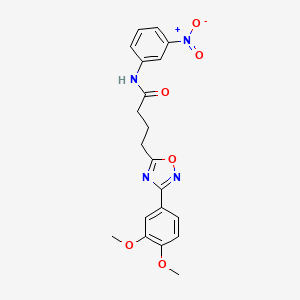
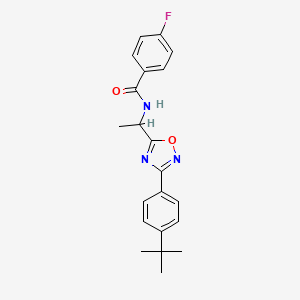

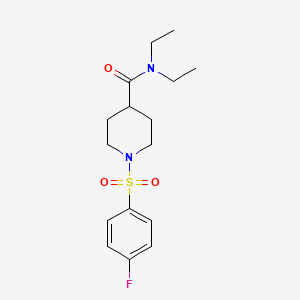
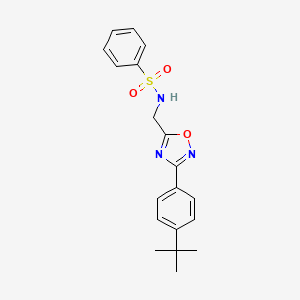
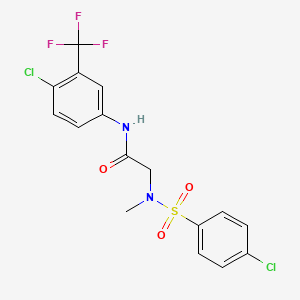

![2-[N-(2-phenylethyl)methanesulfonamido]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7708758.png)
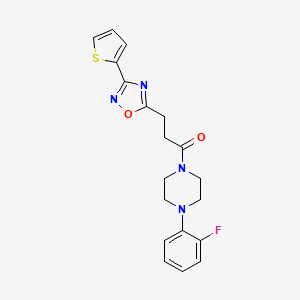
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7708772.png)
